BMS-303141

Vue d'ensemble

Description

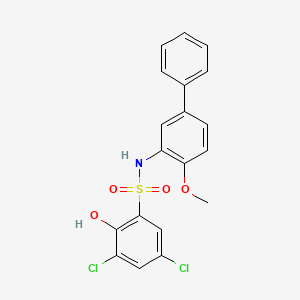

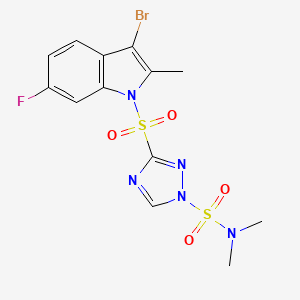

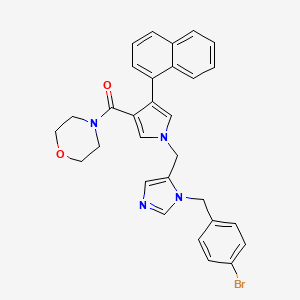

- BMS 303141 est un composé de petite taille avec la formule chimique C₁₉H₁₅Cl₂NO₄S et une masse moléculaire de 424,3 g/mol.

- Il agit comme un puissant inhibiteur de l'ATP-citrate lyase (ACL), une enzyme clé impliquée dans la biosynthèse des acides gras et du cholestérol.

- L'ACL catalyse la formation d'acétyl-CoA cytosolique et d'oxaloacétate (OAA) dans le cytosol, essentielles au métabolisme lipidique .

Applications De Recherche Scientifique

- BMS 303141 a des applications diverses:

Chimie: En tant qu'inhibiteur de l'ACL, il contribue à la compréhension des voies du métabolisme lipidique.

Biologie: Il peut être utilisé pour étudier les réponses cellulaires à une synthèse lipidique modifiée.

Médecine: BMS 303141 montre un potentiel prometteur dans la recherche sur le cancer (par exemple, les cellules du cancer de la prostate) et le traitement du carcinome hépatocellulaire.

Industrie: Son potentiel en tant qu'agent thérapeutique nécessite des recherches supplémentaires .

Mécanisme d'action

- BMS 303141 inhibe l'ACL, perturbant la formation d'acétyl-CoA et d'OAA.

- Il induit probablement le stress du réticulum endoplasmique (RE) et active la voie p-eIF2α/ATF4/CHOP, favorisant l'apoptose.

Mécanisme D'action

Target of Action

The primary target of BMS-303141 is ATP-citrate lyase (ACL) . ACL is an enzyme that catalyzes the formation of cytosolic acetyl-CoA and oxaloacetate (OAA) in the cytosol, which is a key step for fatty acid and cholesterol biosynthesis . This compound also weakly inhibits acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2 .

Mode of Action

This compound acts as a potent inhibitor of ACL, with an IC50 value of 0.13 μM . By inhibiting ACL, it disrupts the formation of cytosolic acetyl-CoA and OAA, thereby interfering with fatty acid and cholesterol biosynthesis . Its weak inhibition of ACC1 and ACC2 also contributes to its overall effect on lipid metabolism .

Biochemical Pathways

The inhibition of ACL by this compound affects the biochemical pathway of fatty acid and cholesterol biosynthesis . This disruption can lead to a decrease in the levels of these lipids in cells. Additionally, this compound is thought to induce endoplasmic reticulum (ER) stress and activate the p-eIF2α/ATF4/CHOP pathway, promoting apoptosis .

Pharmacokinetics

It is stable for 24 months in lyophilized form and for 3 months in solution, stored at -20ºC .

Result of Action

This compound has been shown to reduce cell proliferation and promote apoptosis in various cell types, including hepatocellular carcinoma cells and prostate cancer cells . In high-fat fed mice, treatment with this compound reduced weight gain and decreased levels of plasma cholesterol, triglycerides, and glucose .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it needs to be stored at -20ºC to prevent loss of potency . Furthermore, the compound’s efficacy can be influenced by the lipid content of the diet, as seen in the study with high-fat fed mice .

Méthodes De Préparation

- Les voies de synthèse de BMS 303141 ne sont pas largement documentées, mais il peut être obtenu par synthèse chimique.

- Les méthodes de production industrielle peuvent impliquer l'optimisation des voies de synthèse existantes ou des modifications pour améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

- BMS 303141 subit une inhibition de l'ACL, ce qui affecte la synthèse lipidique.

- Les réactifs et les conditions courants pour sa synthèse ne sont pas explicitement rapportés, mais il est soluble dans le DMSO et l'éthanol.

- Les principaux produits formés lors de sa synthèse sont probablement des intermédiaires ou des dérivés liés à l'inhibition de l'ACL.

Comparaison Avec Des Composés Similaires

- L'unicité de BMS 303141 réside dans son ciblage spécifique de l'ACL.

- Les composés similaires comprennent d'autres inhibiteurs de l'ACL ou des molécules affectant le métabolisme lipidique.

Propriétés

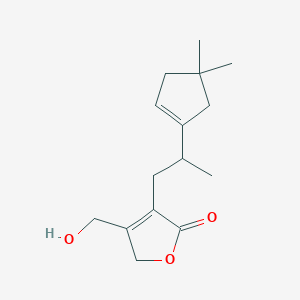

IUPAC Name |

3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIPNDKXZOTLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BMS-303141?

A1: this compound functions as an ATP-citrate lyase (ACLY) inhibitor. [, , , , , , , ] ACLY is an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is a key molecule involved in various cellular processes, including lipid synthesis, energy production, and histone acetylation, which influences gene expression.

Q2: How does this compound impact lipid metabolism?

A2: By inhibiting ACLY, this compound disrupts the production of acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. This inhibition has been shown to decrease levels of lipogenic enzymes like acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR) in the kidneys of db/db mice, ultimately leading to a reduction in ectopic lipid accumulation. []

Q3: Beyond lipid metabolism, what other cellular processes are affected by this compound?

A3: this compound's inhibition of ACLY has downstream effects on gene expression. This is because acetyl-CoA is also essential for histone acetylation, a key epigenetic modification that regulates gene transcription. For instance, in CD8+ T cells, this compound treatment during early activation leads to decreased expression of early activation markers and the transcription factor IRF4, likely due to alterations in histone acetylation. []

Q4: Are there specific cell types where this compound's effects have been studied in detail?

A4: Yes, this compound has been investigated in a variety of cell types:

- Smooth Muscle Cells (SMCs): this compound reduces SMC proliferation and survival, potentially making it a therapeutic target for vascular remodeling diseases like coronary artery disease. [, ]

- Osteoclasts: this compound suppresses osteoclast differentiation and function by interfering with histone acetylation and potentially by influencing the activity of the Rac1 protein. []

- Hepatocellular Carcinoma Cells: this compound has been shown to induce apoptosis in these cancer cells, potentially via the activation of endoplasmic reticulum stress pathways. []

Q5: What are the potential therapeutic applications of this compound being investigated?

A5: Research suggests possible applications for this compound in:

- Obesity-related kidney disease: By reducing ectopic lipid accumulation and inflammation in the kidneys, this compound shows promise in protecting against obesity-related renal injuries. []

- Vascular remodeling diseases: Its ability to inhibit SMC proliferation makes it a potential therapy for conditions like coronary artery disease, in-stent restenosis, and pulmonary arterial hypertension. [, , ]

Q6: Are there any known limitations or challenges associated with this compound?

A6: While research on this compound is promising, some challenges have been identified:

- Cardiotoxicity: High concentrations of this compound can be toxic to cardiomyocytes, suggesting a narrow therapeutic window that needs further investigation. []

- Metabolic adaptation: In some cases, inhibiting ACLY might lead to compensatory mechanisms and metabolic adaptations within cells, potentially influencing the long-term effectiveness of this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)